molecular formula C22H22ClNO2S2 B2885293 1-(4-chlorophenyl)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)cyclopentanecarboxamide CAS No. 1797762-79-8

1-(4-chlorophenyl)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)cyclopentanecarboxamide

Cat. No. B2885293
CAS RN: 1797762-79-8
M. Wt: 431.99
InChI Key: YMHMHIBXCAALMZ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C22H22ClNO2S2 and its molecular weight is 431.99. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Properties Compounds structurally similar to 1-(4-chlorophenyl)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)cyclopentanecarboxamide have been studied for their antimicrobial properties. For instance, N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl]-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides displayed in vitro antibacterial and antifungal activities against various strains, including Escherichia coli and Staphylococcus aureus (Desai, Dodiya, & Shihora, 2011).

Anticonvulsant Activity Research has also been conducted on anticonvulsant enaminones, which share structural similarities with the compound . The crystal structures of these anticonvulsant enaminones suggest potential applications in neurological disorders (Kubicki, Bassyouni, & Codding, 2000).

Anti-pathogenic Activity Studies on acylthioureas, similar in structure to 1-(4-chlorophenyl)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)cyclopentanecarboxamide, have shown significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. This suggests potential for developing new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

Antioxidant Activity 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, related to the compound of interest, have been synthesized and tested for antioxidant activity. Some of these compounds displayed potent antioxidant effects, surpassing even well-known antioxidants like ascorbic acid (Tumosienė et al., 2019).

Anti-Inflammatory Properties Similar compounds, such as 2-Amino-N- (3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta [b] thiophene-3-carboxamide, have been synthesized and screened for anti-inflammatory activity. These studies suggest potential applications in treating inflammatory conditions (Kumar, Anupama, & Khan, 2008).

properties

IUPAC Name

1-(4-chlorophenyl)-N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO2S2/c23-17-5-3-16(4-6-17)22(10-1-2-11-22)21(26)24-13-18-7-8-19(28-18)20(25)15-9-12-27-14-15/h3-9,12,14,20,25H,1-2,10-11,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHMHIBXCAALMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=C(S3)C(C4=CSC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)cyclopentanecarboxamide

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